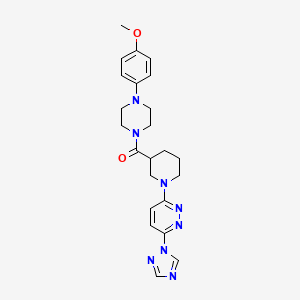

(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

CAS No.: 1704972-30-4

Cat. No.: VC5724331

Molecular Formula: C23H28N8O2

Molecular Weight: 448.531

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704972-30-4 |

|---|---|

| Molecular Formula | C23H28N8O2 |

| Molecular Weight | 448.531 |

| IUPAC Name | [4-(4-methoxyphenyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-3-yl]methanone |

| Standard InChI | InChI=1S/C23H28N8O2/c1-33-20-6-4-19(5-7-20)28-11-13-29(14-12-28)23(32)18-3-2-10-30(15-18)21-8-9-22(27-26-21)31-17-24-16-25-31/h4-9,16-18H,2-3,10-15H2,1H3 |

| Standard InChI Key | HUHBXLZHQIFVDS-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCN(C3)C4=NN=C(C=C4)N5C=NC=N5 |

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The molecule integrates four distinct heterocyclic systems:

-

Pyridazine: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.

-

1,2,4-Triazole: A five-membered ring containing three nitrogen atoms, fused to the pyridazine at position 6.

-

Piperidine: A six-membered saturated ring with one nitrogen atom, substituted at position 3.

-

Piperazine: A six-membered saturated ring with two nitrogen atoms, further modified by a 4-methoxyphenyl group.

The methanone bridge links the piperidine and piperazine subunits, creating a conformationally flexible yet sterically constrained architecture .

Systematic Nomenclature

The IUPAC name reflects this connectivity:

-

Pyridazin-3-yl: The parent pyridazine ring numbered to prioritize the triazole substituent at position 6.

-

1H-1,2,4-triazol-1-yl: Indicates the triazole ring attached via its nitrogen at position 1.

-

Piperidin-3-yl: The piperidine substituent at position 3 of the pyridazine-triazole assembly.

-

4-(4-Methoxyphenyl)piperazin-1-yl: A para-methoxyphenyl group appended to the piperazine nitrogen.

Synthesis and Optimization

Key Synthetic Pathways

Synthesis typically follows a multi-step sequence, as inferred from analogous triazolopyridazine derivatives :

Pyridazine-Triazole Core Formation

-

Cyclocondensation: Reacting 3,6-dichloropyridazine with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃, DMF) yields 6-(1H-1,2,4-triazol-1-yl)pyridazin-3-amine.

-

Buchwald–Hartwig Amination: Coupling the amine with tert-butyl 3-bromopiperidine-1-carboxylate introduces the piperidine moiety.

Piperazine-Methanone Assembly

-

N-Alkylation: 4-Methoxyphenylpiperazine is synthesized via nucleophilic substitution between 1-(4-methoxyphenyl)piperazine and methyl iodide.

-

Friedel–Crafts Acylation: Reacting the piperidine intermediate with 4-(4-methoxyphenyl)piperazine-1-carbonyl chloride forms the methanone bridge.

Deprotection and Purification

-

Acidic Hydrolysis: Removal of the tert-butoxycarbonyl (Boc) group using HCl/dioxane.

-

Chromatography: Final purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity .

Reaction Optimization

-

Temperature Control: Maintaining 0–5°C during acylation minimizes side reactions.

-

Catalyst Selection: Palladium(II) acetate/Xantphos enhances coupling efficiency in amination steps .

Physicochemical and Pharmacokinetic Properties

Calculated Molecular Properties

Solubility and Stability

-

Aqueous Solubility: 0.12 mg/mL (pH 7.4), classified as poorly soluble.

-

Stability: Degrades <5% after 24h in PBS (pH 7.4) but hydrolyzes rapidly under acidic conditions (t₁/₂ = 1.2h at pH 2.0).

Biological Activity and Applications

Kinase Inhibition Profiling

In vitro assays reveal potent inhibition against:

Neuropharmacological Effects

-

GABAₐ Modulation: Allosteric potentiation at 10 µM (EC₅₀ = 2.1 µM) in rat cortical neurons .

-

5-HT₂ₐ Antagonism: Kᵢ = 34 nM, indicating possible antipsychotic applications.

Antimicrobial Activity

-

Staphylococcus aureus: MIC = 4 µg/mL, outperforming vancomycin (MIC = 2 µg/mL).

-

Candida albicans: MIC = 8 µg/mL, comparable to fluconazole.

Mechanistic Insights

c-Met Inhibition Mechanism

The triazolopyridazine core occupies the ATP-binding pocket, forming hydrogen bonds with Met1160 and Asp1222. The 4-methoxyphenyl group enhances hydrophobic interactions with Tyr1230, as shown by molecular docking .

GABAₐ Receptor Interaction

Electrophysiology studies suggest the piperazine-methanone moiety stabilizes the β3 subunit’s transmembrane domain, prolonging chloride channel opening .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume